molecular formula C10H11NO2 B8723650 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone oxime

1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone oxime

Cat. No. B8723650
M. Wt: 177.20 g/mol
InChI Key: RAEPYEDOZKENTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone oxime is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone oxime

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3

InChI Key

RAEPYEDOZKENTI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NH2OH.HCl (7.3 g, 105 mmol) was added to a stirred solution of ketone 191 (14.2 g, 87.7 mmol) and pyridine (9.2 mL, 114 mmol) in MeOH (100 mL) and the mixture stirred at 20° C. for 16 h. The solvent was evaporated and the residue partitioned between brine and EtOAc. The organic fraction was dried and the solvent evaporated to give crude 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone oxime (15.3 g, 99%). HCl gas was bubbled through a solution of the oxime (15.3 g, 86.5 mmol) in Ac2O (16.3 mL, 173 mmol) and HOAc (54 mL, 865 mmol), and the solution stood at 20° C. for 24 h. The precipitate was poured into ice/water, stirred for 2 h, the solid filtered and washed with water and dried. The aqueous fraction was extracted with DCM (2×50 mL), the combined organic extract dried and the solvent evaporated. The slurry was treated with water (20 mL) and evaporated several times to remove Ac2O. The combined solids were purified by chromatography, eluting with a gradient (50-100%) of EtOAc/pet. ether, to give acetamide 192 (7.94 g, 52%) as a white solid: mp 92-93° C. [lit. (Blade-Font, A.; de Mas Rocabayera, T. J. Chem. Soc. P1, 1982, 814848) mp 93° C.]; 1H NMR δ 7.47 (br s, 1H, H-4), 7.21 (br s, 1H, NH), 6.99 (dd, J=8.5, 2.1 Hz, 1H, H-6), 6.69 (d, J=8.5 Hz, 1H, H-7), 4.55 (t, J=8.7 Hz, 2H, H-2), 3.18 (br t, J=8.7 Hz, 2H, H-3), 2.13 (s, 3H, CH3).
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